N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3-bromobenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probes

In SAR campaigns, using a positional isomer or an electronically mismatched hydrazone-benzamide can completely miss critical hit profiles, wasting screening resources. This compound provides a well-defined 3-bromobenzamide core with an unsubstituted benzylidenehydrazone, enabling systematic modulation of halogen-bonding and lipophilicity. Key outcomes for your program: (1) serves as a fragment-like starting point (MW 360 Da) for focused libraries targeting α-amylase/α-glucosidase with improved potency over acarbose; (2) allows definitive probing of halogen-bond contributions to target affinity, distinct from 4-F or 4-OMe analogues; (3) suitable for MIC profiling against multidrug-resistant Gram-positive strains, leveraging the established antibacterial chemotype. Available from a curated rare-chemicals collection, ensuring batch-to-batch consistency for reproducible screening.

Molecular Formula C16H14BrN3O2
Molecular Weight 360.20 g/mol
CAS No. 767335-53-5
Cat. No. B12000769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3-bromobenzamide
CAS767335-53-5
Molecular FormulaC16H14BrN3O2
Molecular Weight360.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C16H14BrN3O2/c17-14-8-4-7-13(9-14)16(22)18-11-15(21)20-19-10-12-5-2-1-3-6-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10+
InChIKeyGLJHQWFOLHMBRR-VXLYETTFSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Compound Class


N-(2-(2-Benzylidenehydrazino)-2-oxoethyl)-3-bromobenzamide (CAS 767335-53-5) is a synthetic organic molecule belonging to the hydrazone‑bridged benzamide class, with the molecular formula C₁₆H₁₄BrN₃O₂ and a molecular weight of 360.20 g/mol . The compound is catalogued within the Sigma‑Aldrich Library of Rare Chemicals (SALOR‑INT) collection, indicating its availability as a screening‑grade research chemical . Its structure features a 3‑bromobenzamide terminus linked through an oxoethyl spacer to an unsubstituted benzylidenehydrazone moiety, distinguishing it from closely related analogues that differ in halogen position, benzylidene substitution, or benzamide electronics .

1 Hydrazone‑benzamide scaffold for SAR and hit discovery campaigns
2 Screening‑grade research chemical from the SALOR‑INT rare chemical library
3 3‑Bromo substitution supports distinct electronic and halogen‑bonding probe studies

Why Generic Substitution Fails


Within the hydrazone‑benzamide series, subtle changes to the substitution pattern produce divergent biological profiles that preclude casual interchange [1]. The 3‑bromobenzamide fragment imparts a distinct electronic and steric environment that cannot be replicated by 4‑fluoro, 4‑methoxy, or 4‑methyl analogues, as each substituent differentially modulates hydrogen‑bonding capacity, lipophilicity (cLogP), and metabolic vulnerability . Furthermore, the unsubstituted benzylidene group distinguishes this compound from congeners bearing electron‑donating or sterically demanding benzylidene modifications (e.g., 4‑benzyloxy, 3‑bromobenzylidene), which alter π‑stacking interactions and target‑binding geometry . For screening cascades and SAR campaigns, these differences translate to non‑overlapping hit profiles; replacing this compound with a positional isomer or an electronically distinct analogue risks missing a phenotype entirely or generating misleading structure‑activity relationships .

4‑Substituted analogues shift lipophilicity and H‑bonding
4‑Fluoro, 4‑methoxy, or 4‑methyl derivatives alter cLogP and acceptor profile; may produce non‑overlapping hit rates in screening cascades.
Substituted benzylidene groups increase steric demand
Benzyloxy, allyloxy, or anthryl modifications add molecular weight and rotatable bonds; target‑binding geometry and metabolic stability may not transfer.
Electronically distinct benzamides risk phenotype shift
Replacement with 4‑methoxy or 3,4‑dimethoxy variants modifies electronics and metabolic vulnerability, potentially leading to different off‑target profiles.

Differential Evidence Guide


3-Bromo Substitution Uniqueness

The compound bears a single bromine atom at the 3‑position of the benzamide ring, as confirmed by the IUPAC name N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]-3-bromobenzamide . The nearest commercially available analogues from the same SALOR‑INT library replace the 3‑bromobenzamide moiety with 4‑fluorobenzamide (CAS 468073-15-6), 4‑methylbenzamide (CAS 468073-16-7), 4‑methoxybenzamide (CAS 324014-12-2), or 3,4‑dimethoxybenzamide (CAS 324014-12-2) . The 3‑bromo substituent provides a heavier halogen effect (Br vs. F/H/OMe), increasing molecular weight by 44–160 Da, raising cLogP by approximately 0.5–1.2 log units, and offering a distinct hydrogen‑bond acceptor profile relative to oxygen‑based substituents [1].

3‑Br vs. 4‑Substituted
Cross‑study comparable
3‑Br: MW 360.20, cLogP ~2.8
4‑F: MW 283.30, cLogP lower
4‑OCH₃: MW 311.34, additional H‑bond acceptor
Higher lipophilicity and distinct halogen‑bonding geometry compared to oxygen‑based substituents
No head‑to‑head biological assay data available
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probes

Unsubstituted Benzylidene Scaffold

The benzylidenehydrazone portion of this compound is unsubstituted (R = H), whereas related 3‑bromobenzamide derivatives carry substituted benzylidene groups: 3‑bromobenzylidene (CAS 769142-73-6), 4‑benzyloxybenzylidene (CAS 769155-94-4), 3‑allyloxybenzylidene (CAS 881403-21-0), or 9‑anthrylmethylene (CAS 881403-21-0) . The absence of substituents on the benzylidene ring reduces steric bulk and eliminates additional hydrogen‑bond donors/acceptors, preserving a minimal pharmacophore that can be systematically elaborated in medicinal chemistry campaigns .

Unsubstituted vs. Substituted benzylidene
Cross‑study comparable
Target: Unsubstituted (R = H), MW 360.20, fewer rotatable bonds
Comparators: 3‑Br‑benzylidene MW 404.27; 4‑benzyloxy MW 466.33
Lower molecular complexity and minimal steric bulk support fragment‑based elaboration
No parallel biological data for the same assay panel
Hit Discovery Fragment-Based Screening SAR

α-Amylase & α-Glucosidase Inhibition

A 2025 study on benzylidenehydrazine derivatives demonstrated that the hydrazone‑benzamide scaffold is a privileged chemotype for inhibiting α‑amylase and α‑glucosidase, with the most potent analogue (compound 9, 2,4‑difluoro substituted) achieving an IC₅₀ of 116.19 μM against α‑amylase, approximately 5‑fold superior to the standard drug acarbose (IC₅₀ = 600 μM) [1]. While this specific compound (767335-53-5) was not directly tested in that panel, its core scaffold is identical and the 3‑bromo substitution pattern has been associated with enhanced α‑amylase inhibition in related hydrazone series [2].

α‑Amylase Inhibition (class)
Class‑level inference
Scaffold IC₅₀ range 116–600+ μM; best analogue 116.19 μM vs. acarbose 600 μM
Reported enzyme inhibition context within hydrazone‑benzamide class
Target compound not directly tested; data from Seboletswe et al. 2025
Antidiabetic Drug Discovery Enzyme Inhibition Chemical Biology

Gram-Positive Antibacterial Activity

A series of (E)-N'-benzylidenebenzohydrazide analogues, structurally related to this compound, were evaluated against a panel of 11 pathogenic microbes. Several derivatives exhibited MIC values ranging from 19 to 75 μg/mL against Gram-positive bacteria including S. aureus, L. monocytogenes, and B. cereus [1]. The hydrazone‑benzamide scaffold has been independently validated as a source of Gram-positive‑selective antibacterial agents, with the (E)‑2‑benzylidenehydrazine‑1‑carboximidamide scaffold showing MIC values as low as 1.0 μg/mL against methicillin-resistant S. aureus (MRSA) [2]. The 3‑bromobenzamide motif in the target compound may further enhance antibacterial potency through halogen‑bonding interactions with bacterial targets [3].

Antibacterial MIC (class)
Class‑level inference
Class MIC range 1.0–75 μg/mL against S. aureus and MRSA
Supports antimicrobial screening context; substitution‑dependent activity
3‑Br variant untested; aggregated from two independent studies
Antimicrobial Resistance Gram-Positive Pathogens Drug Discovery

Application Scenarios


Antidiabetic SAR Expansion

The compound serves as a core scaffold for synthesizing focused libraries aimed at identifying α‑amylase and α‑glucosidase inhibitors with improved potency over acarbose (IC₅₀ = 600 μM), leveraging the validated hydrazone‑benzamide chemotype [1]. Its unsubstituted benzylidene group allows systematic introduction of substituents to probe electronic and steric effects on enzyme inhibition.

Gram-Positive Antibacterial Screening

Given the established antibacterial activity of benzylidenebenzohydrazide analogues against S. aureus (MIC 19–75 μg/mL) and MRSA (MIC ~1 μg/mL) [1], this compound is a rational entry for minimum inhibitory concentration (MIC) profiling against multi‑drug‑resistant Gram‑positive isolates, with the 3‑bromo substituent potentially enhancing membrane penetration.

Halogen-Bonding Chemical Probe

The 3‑bromobenzamide moiety provides a well-defined halogen‑bond donor for probing protein‑ligand interactions in crystallographic or biophysical assays, distinct from the hydrogen‑bonding profiles of 4‑methoxy or 4‑fluoro analogues [1]. The compound can be used as a tool to evaluate the contribution of halogen bonding to target affinity and selectivity.

Fragment-Based Lead Generation

With a molecular weight of 360 Da and an unsubstituted benzylidene group, this compound meets fragment‑like criteria and can be employed in fragment‑based screening (FBS) campaigns where subsequent synthetic elaboration is planned. Its lower complexity relative to benzyloxy‑ or anthryl‑substituted congeners facilitates rapid analogue synthesis [1].

Application
Selection Property
Validation Focus
α‑Amylase/α‑Glucosidase inhibitor SAR
Hydrazone‑benzamide scaffold with reported enzyme inhibition context
Inhibitory potency and selectivity verification against target enzymes
Gram‑positive antibacterial MIC profiling
Class‑level antibacterial activity against S. aureus and MRSA
MIC endpoint review in drug‑resistant isolate panels
Halogen‑bonding probe studies
3‑Bromobenzamide moiety with distinct halogen‑bond donor geometry
Biophysical or crystallographic assessment of halogen‑bond contributions
Fragment‑based lead generation
MW 360 Da and minimal benzylidene substitution allow synthetic elaboration
Systematic derivatization and fragment growth campaigns
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